![molecular formula C11H11NO B2977554 3-(Pyridin-3-yl)cyclohex-2-en-1-one CAS No. 63843-14-1](/img/structure/B2977554.png)
3-(Pyridin-3-yl)cyclohex-2-en-1-one
Overview
Description
Scientific Research Applications
Molecular Structures and Crystal Packing
The study of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has revealed the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions facilitate the formation of linear chains, layer structures, and three-dimensional networks in the crystal structures of these compounds, demonstrating the significant role of pyridine residues in intermolecular interactions due to their accessibility (Lai, Mohr, & Tiekink, 2006).
Catalytic and Synthetic Applications
The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, utilizing cyclic dipolarophiles, allow for the synthesis of polycyclic products with considerable complexity. This method is notable for its ability to efficiently build various five-membered heterocycles, highlighting the versatility and efficiency of azomethine ylides in catalytic synthesis (Narayan et al., 2014). Similarly, the copper-catalyzed [4+2] cycloaddition of 9 H-Cyclohepta[b]pyridine-9-one with electron-rich alkenes offers an innovative approach to construct [3.2.2] bicycles, demonstrating the potential of cyclohexenone derivatives in catalytic cycloaddition reactions for synthesizing structurally diverse cycloadducts as single constitutional isomers (Gritsch et al., 2019).
Organic Light-Emitting Diodes (OLEDs) and Photophysics
The synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes based on cyclohexenone ligands offer insights into their potential as sensitizers for dye-sensitized solar cells (DSSCs). These complexes exhibit extended absorption responses and deep red emissions, highlighting their utility in photophysical applications and the development of DSSCs with wide visible spectral range coverage and efficient power conversion (Wang et al., 2013).
Anticancer and α-Glucosidase Inhibitory Activities
Research into the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has identified compounds with notable anticancer activities against various cancer cell lines, including MCF-7, MDA-MB-231, and HCT-116. Additionally, some derivatives exhibited significant α-glucosidase inhibitory activity, underscoring their potential in medicinal chemistry for developing new therapeutic agents (Al-Majid et al., 2019).
Safety and Hazards
The safety information available indicates that “3-(Pyridin-3-yl)cyclohex-2-en-1-one” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-yl)cyclohex-2-en-1-one is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply of the cells, particularly those that rely heavily on glycolysis for energy production .
Biochemical Pathways
The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption leads to a decrease in the rate of glycolysis, reducing the production of ATP and other downstream metabolites .
Result of Action
The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply of the cells, particularly those that rely heavily on glycolysis for energy production . The compound is selectively cytostatic to transformed cells and suppresses the growth of established tumors in mice .
properties
IUPAC Name |
3-pyridin-3-ylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIOZXVZKCKBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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